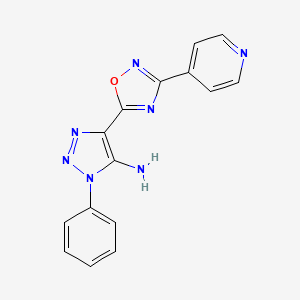
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as ML352, is a small molecule that has been synthesized for scientific research purposes. It has garnered attention due to its potential as a therapeutic agent for various diseases including cancer and Alzheimer's.
Mécanisme D'action
The mechanism of action of N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to target specific enzymes and pathways in cells. It has been shown to inhibit the activity of a protein called SIRT2, which is involved in regulating cell growth and division. N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to inhibit the activity of a protein called HDAC6, which is involved in regulating the function of microtubules in cells. By targeting these proteins, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may be able to disrupt the growth and function of cancer cells and improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to improve cognitive function in mouse models of Alzheimer's disease by reducing inflammation and oxidative stress in the brain. Additionally, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects in models of Parkinson's disease by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has also been shown to have low toxicity in animal studies, making it a safe and effective tool for studying disease mechanisms. However, one limitation of N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide research. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. This could involve testing its efficacy in animal models and clinical trials. Another direction is to further investigate its mechanism of action and identify other proteins and pathways that it targets. This could lead to the development of new drugs that target these pathways. Additionally, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide could be used as a tool for studying disease mechanisms and identifying new drug targets.
Méthodes De Synthèse
The synthesis of N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multi-step process that has been published in scientific literature. The starting material is 3,5-dichloro-4-aminobenzonitrile, which is reacted with propargylamine to form an intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential as a treatment for Alzheimer's disease. It has been shown to improve cognitive function in mouse models of Alzheimer's disease. N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-amino-3,5-dichlorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-2-5-20-6-3-10(4-7-20)15(21)19-11-8-12(16)14(18)13(17)9-11/h1,8-10H,3-7,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLJFYBNWJXYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C(=C2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3003625.png)

![3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B3003627.png)
![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine](/img/structure/B3003629.png)

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B3003632.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3003635.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)



![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)
![5,6-dichloro-N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B3003644.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3003647.png)